3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related amino acids involves several steps, including the preparation of intermediates, resolution of racemic mixtures, and hydrolysis. For instance, the preparation of 3-(3,4-methylenedioxyphenyl)-D- and -L-alanine was achieved by resolving N-acetyl-3-(3,4-methylenedioxyphenyl)-DL-alanine using fractional recrystallization of cinchonine salts and asymmetric hydrolysis by Takadiastase . Similarly, the resolution of DL-3,4-dihydroxyphenyl-alanine into its optical antipodes was accomplished through fractional crystallization of cinchonine salts . These methods could potentially be adapted for the synthesis of "3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride."

Molecular Structure Analysis

The molecular structure of amino acid derivatives is often characterized by specific functional groups and their orientation relative to the core phenyl ring. For example, in the case of DL-4-hydroxy-3-methoxymandelic acid, the acetic acid side chain is roughly perpendicular to the phenyl ring, and the molecules are linked through hydrogen bonds . This information is valuable for understanding the three-dimensional structure and potential interactions of "3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride."

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride." However, they do describe the chemical behavior of similar compounds. For example, the synthesis of DL-β-(4-Thiazolyl)-α-alanine involved condensation and subsequent hydrolysis, and the preparation of its derivatives encountered difficulties in obtaining certain esters . These insights could be relevant when considering the reactivity and functional group transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, crystallization behavior, and racemization tendencies, are crucial for their practical applications. The papers describe the crystallization of optically active and inactive forms of amino acids , and the orientation of functional groups in the molecular structure . These properties are likely to be similar for "3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride," influencing its synthesis, purification, and potential use in further chemical reactions.

Wirkmechanismus

Target of Action

The primary target of 3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride is the insect nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the nervous system of insects, mediating fast synaptic transmission .

Mode of Action

The compound acts as an agonist to the nAChR . It binds to the receptor, mimicking the action of acetylcholine, a neurotransmitter. This binding triggers a response, leading to the opening of the ion channel and causing depolarization .

Biochemical Pathways

The activation of the nAChR leads to an influx of sodium ions, causing a rapid depolarization and generating an action potential . This action potential then propagates along the insect’s nerve cells, leading to various downstream effects such as muscle contraction .

Result of Action

The result of the compound’s action is the disruption of normal neural signaling in insects, leading to paralysis and eventually death . This makes it an effective insecticide, particularly for crop protection and veterinary pest control .

Eigenschaften

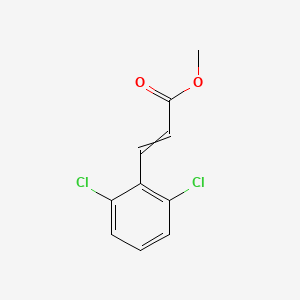

IUPAC Name |

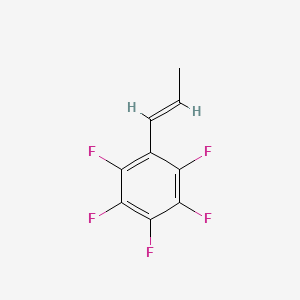

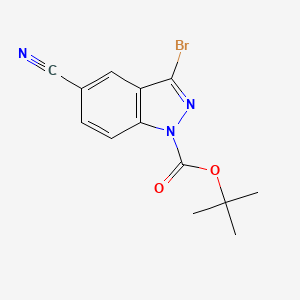

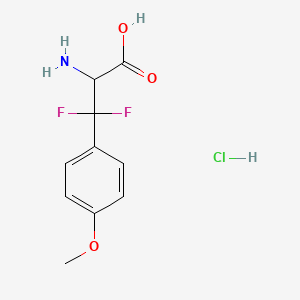

2-amino-3,3-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)10(11,12)8(13)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDUCNOOCIKOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-3-(4-methoxyphenyl)-DL-alanine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.